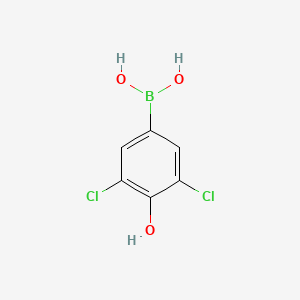

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWASSWLQMNNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid

CAS Number: 1335048-35-5

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and its application in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. Furthermore, it explores the potential role of such compounds as kinase inhibitors within cellular signaling pathways.

Chemical Properties and Data

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a substituted arylboronic acid with the molecular formula C₆H₅BCl₂O₃. Its structure features a phenyl ring substituted with two chlorine atoms, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the formation of biaryl structures, which are common motifs in biologically active molecules.

| Property | Value |

| CAS Number | 1335048-35-5[1] |

| Molecular Formula | C₆H₅BCl₂O₃ |

| Molecular Weight | 206.82 g/mol |

| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)boronic acid |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 60.7 Ų |

Synthesis Protocol

A plausible and common method for the synthesis of hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent followed by quenching with a trialkyl borate and subsequent deprotection. The following protocol is a general representation based on established synthetic methodologies for similar compounds.[2]

Reaction Scheme:

Detailed Methodology:

-

Protection of the Phenolic Hydroxyl Group: To a solution of 3,5-dichloro-4-bromophenol in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable protecting group reagent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After an aqueous workup and extraction with an organic solvent, the protected intermediate is isolated.

-

Formation of the Organometallic Intermediate: The protected 3,5-dichloro-4-bromophenol is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is then added dropwise to perform a lithium-halogen exchange, or magnesium turnings can be used to form a Grignard reagent. This step generates a highly reactive organometallic species.

-

Borylation: To the freshly prepared organometallic intermediate at low temperature, a solution of a trialkyl borate, for example, trimethyl borate, in anhydrous THF is added slowly. The reaction mixture is allowed to warm gradually to room temperature and stirred for several hours.

-

Hydrolysis and Deprotection: The reaction is quenched by the addition of an acidic aqueous solution, such as 1 M hydrochloric acid. This step hydrolyzes the boronate ester to the boronic acid and simultaneously removes the protecting group from the phenolic hydroxyl. The crude product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography, to yield (3,5-dichloro-4-hydroxyphenyl)boronic acid.[2][3]

Application in Suzuki-Miyaura Coupling

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[4]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

This protocol describes the coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid with a generic aryl halide (Ar-X, where X = Br, I).

Materials:

-

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add (3,5-dichloro-4-hydroxyphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

-

The vessel is then purged with an inert gas (e.g., nitrogen or argon) for several minutes.

-

The chosen solvent system is degassed and then added to the reaction vessel.

-

The palladium catalyst (typically 1-5 mol%) is added to the mixture under the inert atmosphere.

-

The reaction mixture is heated to a temperature ranging from 80 °C to reflux, and the progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[5][6][7]

Role in Drug Discovery and Signaling Pathways

Boronic acid derivatives are of significant interest in drug discovery due to their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases and kinases.[8] Their unique electronic properties make them valuable pharmacophores in the design of enzyme inhibitors.

Many signaling pathways within cells are regulated by kinases, and the dysregulation of these pathways is a hallmark of many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10][11] Boronic acid-containing molecules have been explored as inhibitors of various kinases, including those within the MAPK pathway.[12][13][14][15][16]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and indicates the potential point of inhibition by a boronic acid-based inhibitor.

In this hypothetical scenario, a derivative of (3,5-dichloro-4-hydroxyphenyl)boronic acid could be designed to specifically interact with the ATP-binding site of a kinase, such as MEK, thereby inhibiting its phosphorylating activity and blocking the downstream signaling cascade that leads to cell proliferation. The dichloro and hydroxyl substitutions on the phenyl ring can be crucial for tuning the binding affinity and selectivity of the inhibitor for its target kinase.

References

- 1. 1335048-35-5 | 3,5-Dichloro-4-hydroxyphenylboronic acid | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 3. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, a halogenated arylboronic acid with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, outlines its application in Suzuki-Miyaura cross-coupling reactions, and discusses its potential biological activities, including as a serine protease inhibitor and an antifungal agent.

Physicochemical Properties

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 206.82 g/mol |

| Molecular Formula | C₆H₅BCl₂O₃ |

| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)boronic acid |

| CAS Number | 1335048-35-5 |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |

| InChI | InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |

| InChIKey | PLWASSWLQMNNCS-UHFFFAOYSA-N |

Synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Reaction Scheme:

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group

-

In a 100 mL three-necked flask, combine 0.1 mol of 2,6-dichloro-4-bromophenol, 0.11 mol of tert-butyldimethylsilyl chloride, 30 mL of dimethylformamide (DMF), 20 mL of triethylamine, and 0.1 g of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, add equal volumes of water and petroleum ether and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic phase with water until neutral.

-

Evaporate the solvent from the organic phase under reduced pressure to yield 1-bromo-2,6-dichloro-4-(tert-butyldimethylsilyloxy)benzene.

Step 2: Grignard Reaction

-

To a 250 mL three-necked flask, add 0.11 mol of magnesium turnings, a small crystal of iodine, and 50 mL of anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 0.1 mol of the protected bromophenol from Step 1 in 20 mL of anhydrous THF.

-

Add a small amount of the bromophenol solution to the magnesium suspension to initiate the Grignard reaction (gentle heating may be required).

-

Once the reaction has started, add the remaining bromophenol solution dropwise while stirring, maintaining the reaction temperature below 35°C.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

Step 3: Borylation

-

Cool the Grignard reagent solution to -65°C using an acetone-liquid nitrogen bath.

-

Slowly add a solution of 0.11 mol of trimethyl borate in 60 mL of anhydrous THF dropwise, maintaining the temperature at or below -60°C.

-

After the addition is complete, allow the reaction mixture to warm naturally to -30°C.

Step 4: Deprotection and Acidification

-

Acidify the reaction mixture to a pH of 1 by adding concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers.

-

Wash the organic phase with saturated brine until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude (3,5-Dichloro-4-hydroxyphenyl)boronic acid can be further purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with (3,5-Dichloro-4-hydroxyphenyl)boronic acid is as follows:

-

In a reaction flask, combine the aryl halide (1 equivalent), (3,5-Dichloro-4-hydroxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.1 equivalents), and a base such as 2 M aqueous sodium carbonate (Na₂CO₃) solution (10 mL).

-

Add a solvent system, for example, a 4:1 mixture of toluene and dioxane (10 mL).

-

Degas the mixture by bubbling nitrogen or argon through it for several minutes.

-

Heat the reaction mixture to 85°C and stir under an inert atmosphere for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

-

Separate the organic layer from the filtrate and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.

Experimental Workflow:

Below is a Graphviz diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of (3,5-dichloro-4-hydroxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with commercially available starting materials. Each step is detailed with experimental procedures adapted from established chemical literature.

Overall Synthetic Pathway

The synthesis of (3,5-dichloro-4-hydroxyphenyl)boronic acid is proposed via a four-step sequence starting from 2,6-dichlorophenol. This pathway involves:

-

Bromination: Electrophilic aromatic substitution on 2,6-dichlorophenol to introduce a bromine atom at the para position, yielding 4-bromo-2,6-dichlorophenol.

-

Protection: O-methylation of the phenolic hydroxyl group to prevent interference in the subsequent organometallic reaction, affording 4-bromo-2,6-dichloroanisole.

-

Borylation: Conversion of the aryl bromide to a boronic acid via a Grignard reaction followed by quenching with a trialkyl borate.

-

Deprotection: Cleavage of the methyl ether to reveal the final product, (3,5-dichloro-4-hydroxyphenyl)boronic acid.

Caption: Proposed four-step synthesis of (3,5-dichloro-4-hydroxyphenyl)boronic acid.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichlorophenol

This procedure details the selective bromination of 2,6-dichlorophenol at the position para to the hydroxyl group. The hydroxyl group is a strong activating group, directing the electrophilic substitution.

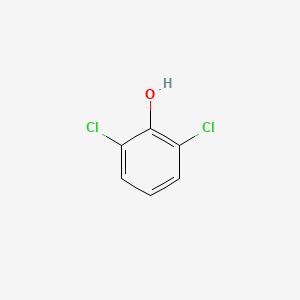

Reaction Scheme: 2,6-Dichlorophenol + Br₂ → 4-Bromo-2,6-dichlorophenol + HBr

Detailed Protocol:

-

In a flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve 2,6-dichlorophenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-bromo-2,6-dichlorophenol by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Starting Material | 2,6-Dichlorophenol |

| Reagent | Bromine (Br₂) |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14-18 hours |

| Work-up | Aqueous sodium bisulfite wash |

| Purification | Recrystallization/Column Chromatography |

| Analogous Yield | 80-95% |

Step 2: Synthesis of 4-Bromo-2,6-dichloroanisole (O-Methylation)

The phenolic hydroxyl group is protected as a methyl ether to prevent it from reacting with the Grignard reagent in the next step.

Reaction Scheme: 4-Bromo-2,6-dichlorophenol + (CH₃)₂SO₄ + Base → 4-Bromo-2,6-dichloroanisole

Detailed Protocol:

-

To a solution of 4-bromo-2,6-dichlorophenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (1.5-2.0 eq.).

-

Stir the suspension vigorously and add dimethyl sulfate (1.1-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 50-60 °C for acetone) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-bromo-2,6-dichloroanisole, which can be used in the next step without further purification or purified by chromatography if necessary.

| Parameter | Value/Condition |

| Starting Material | 4-Bromo-2,6-dichlorophenol |

| Reagent | Dimethyl Sulfate ((CH₃)₂SO₄) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone or DMF |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Filtration and Extraction |

| Purity | Often sufficient for next step |

| Analogous Yield | >90% |

Step 3: Synthesis of (3,5-Dichloro-4-methoxyphenyl)boronic acid

This step involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and acidic workup to form the boronic acid.

Workflow Diagram:

Caption: Workflow for the Grignard-mediated borylation reaction.

Detailed Protocol:

-

Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) to the flask.

-

Add a solution of 4-bromo-2,6-dichloroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add a small portion of the anisole solution to the magnesium and, if necessary, a crystal of iodine or gentle heating to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq.) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

-

Transfer the prepared Grignard reagent solution to the borate solution via cannula, keeping the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

| Parameter | Value/Condition |

| Starting Material | 4-Bromo-2,6-dichloroanisole |

| Reagents | Magnesium (Mg), Triisopropyl borate (B(O-iPr)₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (Grignard), -78 °C (Borylation) |

| Reaction Time | 3-4 hours (Grignard), 12-16 hours (Borylation) |

| Work-up | Acidic aqueous quench and extraction |

| Purification | Recrystallization / Acid-base extraction |

| Analogous Yield | 60-80% |

Step 4: Synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid (Demethylation)

The final step is the cleavage of the methyl ether protecting group to yield the target phenolic boronic acid. Boron tribromide is a highly effective reagent for this transformation.

Reaction Scheme: (3,5-Dichloro-4-methoxyphenyl)boronic acid + BBr₃ → (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Detailed Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve (3,5-dichloro-4-methoxyphenyl)boronic acid (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq.) in CH₂Cl₂ dropwise.

-

After the addition, stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or methanol.

-

Stir the mixture for 30 minutes, then extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, (3,5-dichloro-4-hydroxyphenyl)boronic acid, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value/Condition |

| Starting Material | (3,5-Dichloro-4-methoxyphenyl)boronic acid |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Work-up | Aqueous or methanolic quench |

| Purification | Recrystallization |

| Analogous Yield | 70-90% |

Summary of Quantitative Data

The following table provides an overview of the expected yields for each step, based on analogous reactions reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Estimated Yield Range |

| 1 | Bromination | 2,6-Dichlorophenol | 4-Bromo-2,6-dichlorophenol | 80-95% |

| 2 | O-Methylation | 4-Bromo-2,6-dichlorophenol | 4-Bromo-2,6-dichloroanisole | >90% |

| 3 | Borylation | 4-Bromo-2,6-dichloroanisole | (3,5-Dichloro-4-methoxyphenyl)boronic acid | 60-80% |

| 4 | Demethylation | (3,5-Dichloro-4-methoxyphenyl)boronic acid | (3,5-Dichloro-4-hydroxyphenyl)boronic acid | 70-90% |

Disclaimer: The protocols provided in this guide are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reagents used are hazardous and should be handled with care.

Spectroscopic and Analytical Profile of (3,5-Dichloro-4-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (3,5-Dichloro-4-hydroxyphenyl)boronic acid (CAS No. 1335048-35-5). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Introduction

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a halogenated arylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, often serving as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules. The presence of chloro, hydroxyl, and boronic acid functional groups on the phenyl ring imparts unique chemical and physical properties to the molecule, making its unambiguous characterization crucial for any research and development application. This guide aims to provide a foundational understanding of its expected spectroscopic signature.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of (3,5-Dichloro-4-hydroxyphenyl)boronic acid will simplify its NMR spectra. The two aromatic protons are chemically equivalent, as are the two chlorine-bearing carbons and the two hydroxyl- and boronic acid-bearing carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet (s) | 2H | Ar-H | The aromatic protons are in an electron-poor environment due to the electron-withdrawing effects of the two chlorine atoms and the boronic acid group, leading to a downfield shift. |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | Ar-OH | Phenolic proton signals are typically broad and their chemical shift can vary with concentration and solvent. |

| ~ 8.0 - 8.5 | Broad Singlet (br s) | 2H | B(OH)₂ | Boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can be highly variable depending on solvent and water content. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~ 135 - 140 | C-Cl | The carbons bearing the chlorine atoms are deshielded due to the electronegativity of chlorine. |

| ~ 130 - 135 | C-H | Aromatic methine carbons. |

| Not readily observed | C-B | The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus and may not be easily observed. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C=C, C-O, C-Cl, and B-O bonds.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3200 - 3600 | Broad | O-H stretch (phenolic and boronic acid) | Hydrogen bonding will lead to a broad absorption band in this region.[1][2] |

| ~ 1550 - 1600 | Medium | C=C stretch (aromatic) | Characteristic stretching vibrations of the benzene ring. |

| ~ 1310 - 1380 | Strong | B-O stretch | A characteristic and often strong absorption for boronic acids.[3] |

| ~ 1200 - 1260 | Strong | C-O stretch (phenolic) | Stretching vibration of the carbon-oxygen bond of the phenol. |

| ~ 1000 - 1100 | Medium | B-C stretch | Stretching of the boron-carbon bond. |

| ~ 700 - 800 | Strong | C-Cl stretch | Carbon-chlorine stretching vibrations typically appear in this region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and isotopic distribution of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (ESI-MS, Negative Ion Mode)

| Predicted m/z | Ion | Rationale |

| ~ 205, 207, 209 | [M-H]⁻ | The deprotonated molecular ion. The isotopic pattern will show three peaks with a relative intensity ratio of approximately 9:6:1, characteristic for a molecule containing two chlorine atoms.[4] |

| ~ 223, 225, 227 | [M+H₂O-H]⁻ | Adduct with water is possible for boronic acids. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (3,5-Dichloro-4-hydroxyphenyl)boronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.[5][6]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

Processing: Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 20-50 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent.[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Processing: Process the data with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or with the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).[10][11][12]

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[11]

-

Ionization Parameters:

-

Ionization Mode: Negative ion mode is often suitable for phenols and boronic acids.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflows for the spectroscopic analysis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Caption: General experimental workflow for spectroscopic data acquisition.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible covalent bonds with diols, have positioned them at the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this versatile class of compounds. It details key synthetic methodologies, presents critical quantitative data, and outlines experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the intricate signaling pathways they modulate and the experimental workflows employed in their study, offering a thorough resource for researchers in the field.

A Historical Overview: From Obscurity to Nobel Prize-Winning Prominence

The journey of boronic acids began in the 19th century, with early discoveries laying the groundwork for their eventual rise to prominence. The timeline below highlights the pivotal moments in the history of substituted phenylboronic acids and related organoboron chemistry.

Caption: A timeline of key discoveries in the history of boron and phenylboronic acid chemistry.

Synthesis of Substituted Phenylboronic Acids

The accessibility of a wide range of substituted phenylboronic acids is crucial for their application in research and development. Several synthetic methods have been established, with the choice of method often depending on the nature of the substituents and the desired scale of the reaction.

Grignard-Based Synthesis

One of the most common and classical methods for preparing phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][2] This method is versatile and can be used to prepare a variety of substituted phenylboronic acids.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application of phenylboronic acids. It allows for the formation of carbon-carbon bonds between a phenylboronic acid and an aryl or vinyl halide.[3]

Comparison of Synthetic Yields

The table below provides a summary of reported yields for the synthesis of various substituted phenylboronic acids using different methods.

| Phenylboronic Acid Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 4-Carboxyphenylboronic acid | Grignard | 4-Bromobenzoic acid, Mg, B(OMe)₃ | 95-98 | [4] |

| 4-Methylphenylboronic acid | Suzuki Coupling | 4-Bromotoluene, Bis(pinacolato)diboron, Pd catalyst | >90 | [5] |

| 4-Acetylbiphenyl | Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid, Pd catalyst | 35.7 | [6] |

| Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Suzuki Coupling | Phenylboronic acid, 4-Bromopyrrole derivative, Pd(PPh₃)₄ | 85 | [7] |

| Biphenyl | Suzuki Coupling | Phenylbromide, Phenylboronic acid, Pd(OAc)₂, Cs₂CO₃ | 99 | [8] |

Physicochemical Properties: The Influence of Substituents on Acidity

The electronic properties of the substituents on the phenyl ring significantly influence the Lewis acidity of the boronic acid moiety, which is reflected in its pKa value. This property is critical for applications such as diol binding in glucose sensors and interactions with biological targets. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

| Substituent (para-position) | pKa |

| -OCH₃ | 9.25[9] |

| -CH₃ | 9.17 |

| -H | 8.83[10] |

| -F | 8.64 |

| -Cl | 8.55 |

| -Br | 8.52 |

| -CHO | 7.64 |

| -CN | 7.49 |

| -NO₂ | 7.08 |

Data compiled from various sources, including[9][10][11][12].

Applications in Drug Discovery and Development

The unique ability of the boronic acid functional group to form reversible covalent bonds with the hydroxyl groups of serine residues in proteases, as well as with diols present in various biological molecules, has made substituted phenylboronic acids highly valuable in medicinal chemistry.

Enzyme Inhibition: The Case of Bortezomib and the Proteasome

Bortezomib (Velcade®) is a pioneering first-in-class proteasome inhibitor containing a boronic acid warhead. It is a cornerstone therapy for multiple myeloma. Bortezomib targets the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of action of Bortezomib.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.

Quantitative Analysis of Phenylboronic Acid-Based Enzyme Inhibitors

The inhibitory potency of substituted phenylboronic acids against various enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below presents data for a selection of phenylboronic acid derivatives against serine proteases.

| Phenylboronic Acid Derivative | Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| 3-Nitrophenylboronic acid | Chymotrypsin | 2.1 | - | [13] |

| 4-Carboxyphenylboronic acid | Chymotrypsin | 14 | - | [13] |

| Phenylboronic acid | Chymotrypsin | 410 | - | [13] |

| Benzoboroxole | Chymotrypsin | 0.8 | - | [13] |

| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | - | 0.6 | |

| (R)-1-amino-3-methylbutylboronic acid | Porcine Pancreatic Elastase | - | 40 | |

| 3-Aminophenylboronic acid | Thrombin | 150 | - |

Note: Kᵢ values provide a more direct measure of binding affinity, while IC₅₀ values are dependent on experimental conditions.[14][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted phenylboronic acids.

Synthesis of 4-Carboxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 4-carboxyphenylboronic acid from 4-bromobenzoic acid, adapted from established procedures.

Caption: Experimental workflow for the synthesis of 4-carboxyphenylboronic acid.

Protocol:

-

Preparation: Under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Grignard Formation: Add a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. Maintain the reaction until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C. Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous THF, maintaining the temperature below -60 °C.

-

Hydrolysis and Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product to obtain pure 4-carboxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.[5][16]

Protocol:

-

Reaction Setup: To a reaction vessel, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[17][18][19][20][21]

Caption: Workflow for a proteasome activity assay.

Protocol:

-

Lysate Preparation: Prepare cell lysates and determine the protein concentration.

-

Assay Plate Preparation: In a 96-well plate, add cell lysate to each well. Add serial dilutions of the test inhibitor (substituted phenylboronic acid). Include wells with no inhibitor (positive control) and a known proteasome inhibitor (negative control).

-

Reaction Initiation: Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37 °C.

-

Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the percent inhibition relative to the positive control and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The discovery and development of substituted phenylboronic acids represent a remarkable journey of chemical innovation. From their initial synthesis in the late 19th century to their central role in Nobel Prize-winning chemistry and life-saving therapeutics, their impact on science is undeniable. The versatility of their synthesis and the tunability of their physicochemical properties ensure that they will remain a vital class of compounds for the foreseeable future. Ongoing research continues to expand their applications in areas such as targeted drug delivery, advanced diagnostics, and the development of novel materials. For researchers in drug discovery, a thorough understanding of the history, synthesis, and biological applications of substituted phenylboronic acids is essential for harnessing their full potential in the creation of next-generation medicines.

References

- 1. acs.org [acs.org]

- 2. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. researchgate.net [researchgate.net]

- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.fsu.edu [med.fsu.edu]

- 19. ubpbio.com [ubpbio.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Proteasome activity assay [bio-protocol.org]

Navigating the Stability Landscape of Chlorinated Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boronic acids into pharmaceuticals and advanced materials has witnessed a significant surge, owing to their unique chemical reactivity and biological activity. Among these, chlorinated boronic acids represent a critical subclass, with the halogen substituent often playing a pivotal role in modulating the compound's properties. However, the inherent instability of the boronic acid moiety presents a considerable challenge for formulation, storage, and in vivo applications. This technical guide provides a comprehensive overview of the physical and chemical stability of chlorinated boronic acids, detailing their degradation pathways, analytical methodologies for stability assessment, and strategies for stabilization.

Core Stability Challenges of Boronic Acids

Boronic acids are generally susceptible to two primary degradation pathways: oxidative degradation and protodeboronation. These reactions lead to the cleavage of the carbon-boron (C-B) bond, resulting in the loss of the desired chemical entity.

1.1. Oxidative Degradation

Oxidative degradation is a major pathway for the decomposition of boronic acids, particularly in the presence of reactive oxygen species (ROS). The process typically involves the oxidation of the C-B bond, leading to the formation of an alcohol and boric acid.[1] This reaction can be particularly problematic in biological systems where ROS are prevalent.

1.2. Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[2] This reaction is highly dependent on the pH of the medium and the electronic nature of the substituents on the aromatic ring.[2] While it can be an undesired side reaction in many applications, it is a known decomposition pathway that needs to be carefully monitored.[2]

The Influence of Chlorine Substitution

The presence of a chlorine atom on the phenyl ring of a boronic acid can influence its stability through electronic and steric effects. As an electron-withdrawing group, chlorine can affect the Lewis acidity of the boron atom, which in turn can modulate the rates of both oxidative degradation and protodeboronation. The position of the chlorine substituent (ortho, meta, or para) is also expected to play a significant role in the molecule's overall stability profile. While specific quantitative data on the degradation kinetics of chlorinated boronic acids is sparse in publicly available literature, the general principles of substituent effects on reaction rates can be applied for a qualitative understanding.

Quantitative Stability Assessment: A Framework for Analysis

To rigorously assess the stability of chlorinated boronic acids, forced degradation studies are indispensable. These studies involve subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.[1][3][4] The data generated is crucial for developing stability-indicating analytical methods.

Table 1: Illustrative Forced Degradation Data for a Generic Chlorinated Phenylboronic Acid

| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 5% | Chlorophenol, Boric Acid |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | 15% | Chlorophenol, Boric Acid |

| Oxidative | 3% H₂O₂, RT, 24 h | 25% | Chlorophenol, Dimeric Impurities |

| Thermal | 80 °C, 72 h | 8% | Minor unspecified degradants |

| Photolytic | ICH Q1B conditions | 12% | Photodegradation products |

Note: The values presented in this table are illustrative and intended to provide a framework for data presentation. Actual degradation percentages will vary depending on the specific chlorinated boronic acid and experimental conditions.

Experimental Protocols for Stability Assessment

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible stability data. The following sections outline methodologies for conducting forced degradation studies and the subsequent analysis of chlorinated boronic acids.

4.1. Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and should be optimized for the specific chlorinated boronic acid under investigation.[1][3][4]

Objective: To generate potential degradation products of a chlorinated boronic acid under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

-

Chlorinated boronic acid (e.g., 2-chloro, 3-chloro, or 4-chlorophenylboronic acid)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with a UV detector

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the chlorinated boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

Repeat the experiment with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

Repeat the experiment with 1 M NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified time (e.g., 2, 8, 24 hours), protected from light.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid chlorinated boronic acid to a glass vial.

-

Place the vial in a thermostatic oven at 80°C for 72 hours.

-

After the specified time, cool the sample to room temperature, dissolve in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the chlorinated boronic acid (e.g., 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the solution (if necessary) to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Control Samples: For each stress condition, prepare a corresponding control sample without the chlorinated boronic acid to identify any peaks originating from the stressor or solvent. Also, a sample of the chlorinated boronic acid at the same concentration, stored under normal conditions, should be analyzed as a reference.

4.2. Stability-Indicating HPLC Method

A robust and validated HPLC method is essential to separate the parent chlorinated boronic acid from its degradation products.

Table 2: Example HPLC Method Parameters for Analysis of a Chlorinated Phenylboronic Acid

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This is an example method and must be optimized and validated for the specific chlorinated boronic acid and its degradation products.

Visualization of Key Processes

5.1. Degradation Pathways

The primary degradation pathways for chlorinated boronic acids can be visualized to better understand the chemical transformations.

Caption: Major degradation pathways for chlorinated boronic acids.

5.2. Experimental Workflow

A clear workflow for assessing the stability of chlorinated boronic acids ensures a systematic and thorough investigation.

Caption: Experimental workflow for stability assessment.

Strategies for Stabilization

Given the inherent instability of boronic acids, several strategies can be employed to enhance their shelf-life and in-use stability.

-

Formation of Boronate Esters: Conversion of the boronic acid to a boronate ester, for instance, with diols like pinacol or N-methyliminodiacetic acid (MIDA), can significantly improve stability by protecting the boronic acid moiety from degradation.[5]

-

Formulation Strategies: For pharmaceutical applications, formulation approaches such as lyophilization, encapsulation, or the use of antioxidants can help mitigate degradation.

-

Storage Conditions: Proper storage conditions are crucial. Chlorinated boronic acids should generally be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation. Safety data sheets should always be consulted for specific storage recommendations.

Conclusion

A thorough understanding of the physical and chemical stability of chlorinated boronic acids is paramount for their successful application in research, drug development, and materials science. This guide has outlined the primary degradation pathways, provided a framework for quantitative stability assessment through forced degradation studies, and presented detailed experimental protocols. By implementing robust stability testing programs and employing appropriate stabilization strategies, researchers and developers can ensure the quality, efficacy, and safety of products containing these valuable chemical entities.

References

Commercial Availability and Synthetic Guide of (3,5-Dichloro-4-hydroxyphenyl)boronic acid: A Technical Overview

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a specialized chemical reagent with growing importance for researchers and professionals in the fields of drug discovery, organic synthesis, and materials science. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthetic protocol, and its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is commercially available from several chemical suppliers, catering to research and development needs. The compound can be sourced in various quantities, from milligrams to grams. Pricing can vary between suppliers. Below is a summary of some of the key suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Alfa Chemistry | ACM1335048355 | Information not specified | Custom |

| Ambeed | AMBH990F7263 | Information not specified | Inquire for details |

| AOBChem | AOB19899 | >95% | 250mg, 500mg, 1g, 5g |

| Fisher Scientific | MFCD19105364 | Information not specified | Inquire for details |

| Hangzhou Keying Chem Co., Ltd. | KY153539 | Information not specified | Inquire for details |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is crucial for its effective use in research. Key data for this compound is summarized in the table below.[1]

| Property | Value |

| CAS Number | 1335048-35-5 |

| Molecular Formula | C₆H₅BCl₂O₃ |

| Molecular Weight | 206.82 g/mol [1] |

| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)boronic acid[1] |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O[1] |

| InChI | InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H[1] |

| InChIKey | PLWASSWLQMNNCS-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area | 60.7 Ų[1] |

| Hydrogen Bond Donor Count | 3[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

Synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group of 4-bromo-2,6-dichlorophenol

-

To a solution of 4-bromo-2,6-dichlorophenol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and a base (e.g., triethylamine or imidazole, 1.2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected bromophenol.

Step 2: Grignard Reaction and Boronation

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the protected 4-bromo-2,6-dichlorophenol from Step 1 in anhydrous tetrahydrofuran and add a small portion to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining solution of the protected bromophenol dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous tetrahydrofuran to the Grignard reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 3: Deprotection and Isolation

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

-

Stir the mixture vigorously for 1-2 hours to facilitate the hydrolysis of the borate ester and the removal of the protecting group.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Experimental Workflow: Suzuki-Miyaura Coupling

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving (3,5-Dichloro-4-hydroxyphenyl)boronic acid is as follows:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), (3,5-Dichloro-4-hydroxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (ranging from a few hours to overnight).

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Potential Applications in Drug Discovery

While specific signaling pathways involving (3,5-Dichloro-4-hydroxyphenyl)boronic acid are not extensively documented, boronic acids, in general, are recognized for their role as enzyme inhibitors.[3][4] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like β-lactamases and proteases.[3] This interaction can lead to the inhibition of the enzyme's activity. The dichloro and hydroxyl substitutions on the phenyl ring of this particular boronic acid can influence its binding affinity and selectivity for specific enzyme targets. Further research is needed to explore the potential of (3,5-Dichloro-4-hydroxyphenyl)boronic acid as a scaffold for the development of novel therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 4. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(3,5-Dichloro-4-hydroxyphenyl)boronic acid Suzuki coupling protocol

An effective protocol for the Suzuki-Miyaura cross-coupling of (3,5-dichloro-4-hydroxyphenyl)boronic acid is crucial for the synthesis of complex biaryl molecules, which are significant in pharmaceutical research and drug development. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, catalyzed by a palladium complex.[1][2] The resulting polychlorinated biphenyl structures are key scaffolds in various therapeutic agents.[3][4]

This document provides a detailed protocol for this reaction, a summary of typical reaction conditions, and illustrates the experimental workflow and the catalytic cycle involved.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves three main steps in its catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final biaryl product and regenerate the catalyst.[2] The presence of a base is essential to activate the boronic acid for the transmetalation step.[5]

Figure 1. General scheme of the Suzuki-Miyaura coupling of (3,5-dichloro-4-hydroxyphenyl)boronic acid with an aryl halide (Ar-X).

Comparative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. While specific conditions for (3,5-dichloro-4-hydroxyphenyl)boronic acid are not extensively documented, the following table summarizes conditions successfully used for structurally similar arylboronic acids, providing a strong starting point for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/MeOH/H₂O | Reflux | 24 | 70-90 | [6] |

| Pd(PPh₃)₄ (0.2) | - | K₂CO₃ (1) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 75-85 | [7] |

| Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | DMF | 110 | - | ~72 | [3] |

| Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | 65-80 | [8] |

| Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | - | 80-95 | [9] |

Note: Yields are representative and depend on the specific aryl halide used.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of (3,5-dichloro-4-hydroxyphenyl)boronic acid with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials and Reagents:

-

(3,5-dichloro-4-hydroxyphenyl)boronic acid (1.2 equiv.)

-

Aryl bromide (Ar-Br) (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane and Water (4:1 v/v), deoxygenated

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv.), (3,5-dichloro-4-hydroxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the deoxygenated 4:1 mixture of 1,4-dioxane and water via syringe.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

-

Reaction: Stir the resulting mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[7]

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[10][11] The boronic acid functional group can act as a transition-state analog, enabling it to reversibly and covalently bind to the active sites of enzymes like serine proteases and β-lactamases.[12][13] This inhibitory action is a key strategy in the development of new therapeutics. For instance, bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma.[10]

The biaryl compounds synthesized via this protocol serve as crucial scaffolds for developing new drugs. They are foundational components in molecules designed to inhibit specific enzymes or modulate signaling pathways implicated in various diseases, including cancer and bacterial infections.[7][12]

Caption: Role of synthesized biaryl compounds as enzyme inhibitors.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid with various aryl halides. This protocol is particularly relevant for the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and drug development. The presence of both ortho-chloro substituents and a hydroxyl group on the boronic acid presents unique challenges that necessitate carefully optimized reaction conditions.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts. For drug discovery, this reaction is instrumental in creating libraries of complex molecules for screening and lead optimization.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Challenges with (3,5-Dichloro-4-hydroxyphenyl)boronic acid

The coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid can be challenging due to:

-

Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid group can sterically hinder the approach of the palladium catalyst, slowing down the transmetalation step.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the arylboronic acid.

-

Hydroxyl Group: The presence of a phenolic hydroxyl group can potentially interfere with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the base.

Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial to overcome these challenges and achieve high coupling yields.

Recommended Palladium Catalyst Systems

For the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates like (3,5-Dichloro-4-hydroxyphenyl)boronic acid, catalyst systems with bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.

| Catalyst System | Ligand | Key Advantages |

| Pd(OAc)₂ / SPhos | SPhos | Highly active for sterically hindered and electron-poor substrates. |

| Pd₂(dba)₃ / XPhos | XPhos | Excellent for challenging couplings, including those with aryl chlorides. |

| PdCl₂(dppf) | dppf | A robust and commonly used catalyst for a wide range of Suzuki couplings. |

| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, though may be less effective for highly hindered substrates. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from a procedure for the coupling of a substituted aryl bromide with 4-hydroxyphenylboronic acid and is expected to be effective for (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Materials:

-

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (3,5-Dichloro-4-hydroxyphenyl)boronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%).

-

Add anhydrous THF (15 mL) and degassed water (3 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-